

In Vitro Pharmacological Properties of cis-4,4'-DMAR: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Dimethylaminorex

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Abstract

cis-**4,4'-Dimethylaminorex** (cis-4,4'-DMAR) is a synthetic psychoactive substance that has been associated with numerous fatalities and adverse events. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of cis-4,4'-DMAR, with a focus on its interactions with monoamine transporters and receptors. All quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the cited assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the substance's mechanism of action and the methodologies used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of cis-4,4'-DMAR and related compounds.

Introduction

(±)-cis-**4,4'-Dimethylaminorex** (4,4'-DMAR) is a new psychoactive substance (NPS) that has been linked to a significant number of fatalities in Europe.[1][2] Structurally similar to aminorex and 4-methylaminorex (4-MAR), cis-4,4'-DMAR exhibits potent psychostimulant effects.[3][4] Understanding its in vitro pharmacology is crucial for elucidating its mechanism of action, predicting its physiological and toxicological effects, and developing potential therapeutic

interventions for intoxication. This guide focuses on the in vitro characterization of cis-4,4'-DMAR, summarizing its activity at key molecular targets within the central nervous system.

Interaction with Monoamine Transporters

In vitro studies have consistently demonstrated that cis-4,4'-DMAR is a potent and non-selective interacting agent at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[1][2][5]} Its primary mechanism of action is the induction of transporter-mediated substrate release, also known as reverse transport, classifying it as a substrate-type releaser.^{[1][2][3]}

Quantitative Data: Transporter Inhibition and Release

The following tables summarize the quantitative data on the interaction of cis-4,4'-DMAR with monoamine transporters from key in vitro studies.

Table 1: Monoamine Transporter Release Potency of cis-4,4'-DMAR

Transporter	EC50 (nM)	E _{max} (%)	Experimental System	Reference
DAT	8.6 ± 1.1	Not Reported	Rat Brain Synaptosomes	^{[3][4][6]}
NET	26.9 ± 5.9	Not Reported	Rat Brain Synaptosomes	^{[3][4][6]}
SERT	18.5 ± 2.8	Not Reported	Rat Brain Synaptosomes	^{[3][4][6]}

Table 2: Monoamine Transporter Uptake Inhibition by cis-4,4'-DMAR

Transporter	IC50 (μM)	Experimental System	Reference
DAT	< 2	HEK293 cells expressing human DAT	[1]
NET	< 2	HEK293 cells expressing human NET	[1]
SERT	< 2	HEK293 cells expressing human SERT	[1]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

cis-4,4'-DMAR has also been shown to inhibit the vesicular monoamine transporter 2 (VMAT2). [1][2][5] This interaction is significant as VMAT2 is responsible for packaging monoamines into synaptic vesicles. Inhibition of VMAT2 can lead to an increase in cytosolic monoamine concentrations, potentially contributing to the overall monoaminergic toxicity of the substance. The potency of cis-4,4'-DMAR at VMAT2 is reported to be similar to that of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][5]

Interaction with Monoamine Receptors

While the primary mechanism of action of cis-4,4'-DMAR appears to be mediated through monoamine transporters, some studies have investigated its binding affinity for serotonin receptors.

Table 3: Receptor Binding Affinity of cis-4,4'-DMAR

Receptor	Ki (μM)	Experimental System	Reference
5-HT2A	~8.9	Not Specified	[5]
5-HT2C	~11.0	Not Specified	[5]

The relatively low affinity for 5-HT2A and 5-HT2C receptors suggests that direct receptor agonism may play a less significant role in its primary psychoactive effects compared to its potent actions on monoamine transporters.[5]

Experimental Protocols

Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This protocol is based on the methodology described by Brandt et al. (2014).[3][4][6]

- **Preparation of Synaptosomes:** Crude synaptosomes are prepared from rat brain tissue. The tissue is homogenized in ice-cold sucrose buffer and centrifuged to pellet the synaptosomes. The pellet is then resuspended in a suitable buffer.
- **Radiolabeling:** Synaptosomes are pre-incubated with a radiolabeled substrate to load the vesicles. For DAT and NET, [3H]-1-methyl-4-phenylpyridinium ([3H]MPP+) is used, while [3H]5-HT (serotonin) is used for SERT.
- **Initiation of Release:** After loading, the synaptosomes are incubated with various concentrations of cis-4,4'-DMAR to induce neurotransmitter release.
- **Termination and Measurement:** The release reaction is terminated by rapid filtration. The amount of radioactivity remaining in the synaptosomes is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of cis-4,4'-DMAR that produces 50% of the maximal release (EC50) is determined by non-linear regression analysis of the dose-response curves.

Monoamine Transporter Uptake Inhibition Assay (HEK293 Cells)

This protocol is based on the methodology described by Maier et al. (2018).[\[1\]](#)

- **Cell Culture:** Human Embryonic Kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured under standard conditions.
- **Assay Procedure:** On the day of the experiment, the cells are washed with a Krebs-HEPES buffer. The cells are then incubated with various concentrations of cis-4,4'-DMAR and a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).
- **Termination and Measurement:** Uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
- **Data Analysis:** The concentration of cis-4,4'-DMAR that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is calculated by analyzing the concentration-inhibition curves.

VMAT2 Inhibition Assay (PC12 Cells and Human Striatum Synaptic Vesicles)

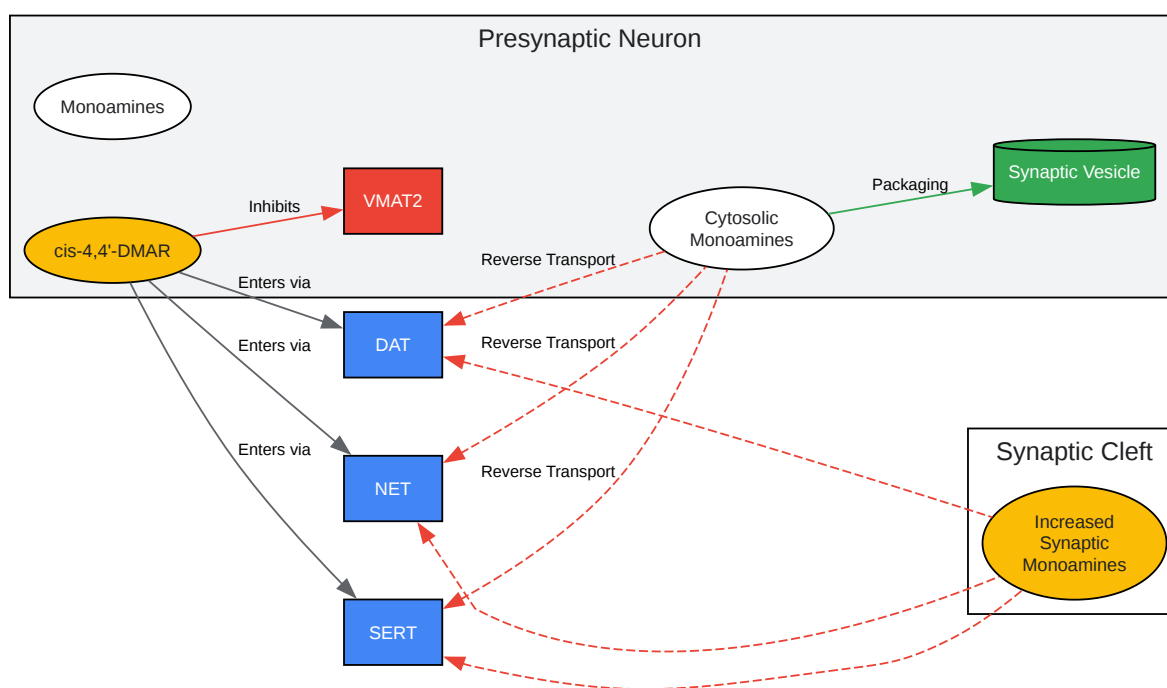
This protocol is based on the methodology described by Maier et al. (2018).[\[1\]](#)

- **Preparation of Vesicles:** Vesicular membranes are prepared from rat pheochromocytoma (PC12) cells or synaptic vesicles are prepared from post-mortem human striatum tissue.
- **Uptake Assay:** The vesicles are incubated with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) in the presence of ATP to drive vesicular transport. Various concentrations of cis-4,4'-DMAR are included to assess its inhibitory effect.
- **Termination and Measurement:** The uptake reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

- Data Analysis: The IC₅₀ value for VMAT2 inhibition is determined from the concentration-response curves.

Visualizations

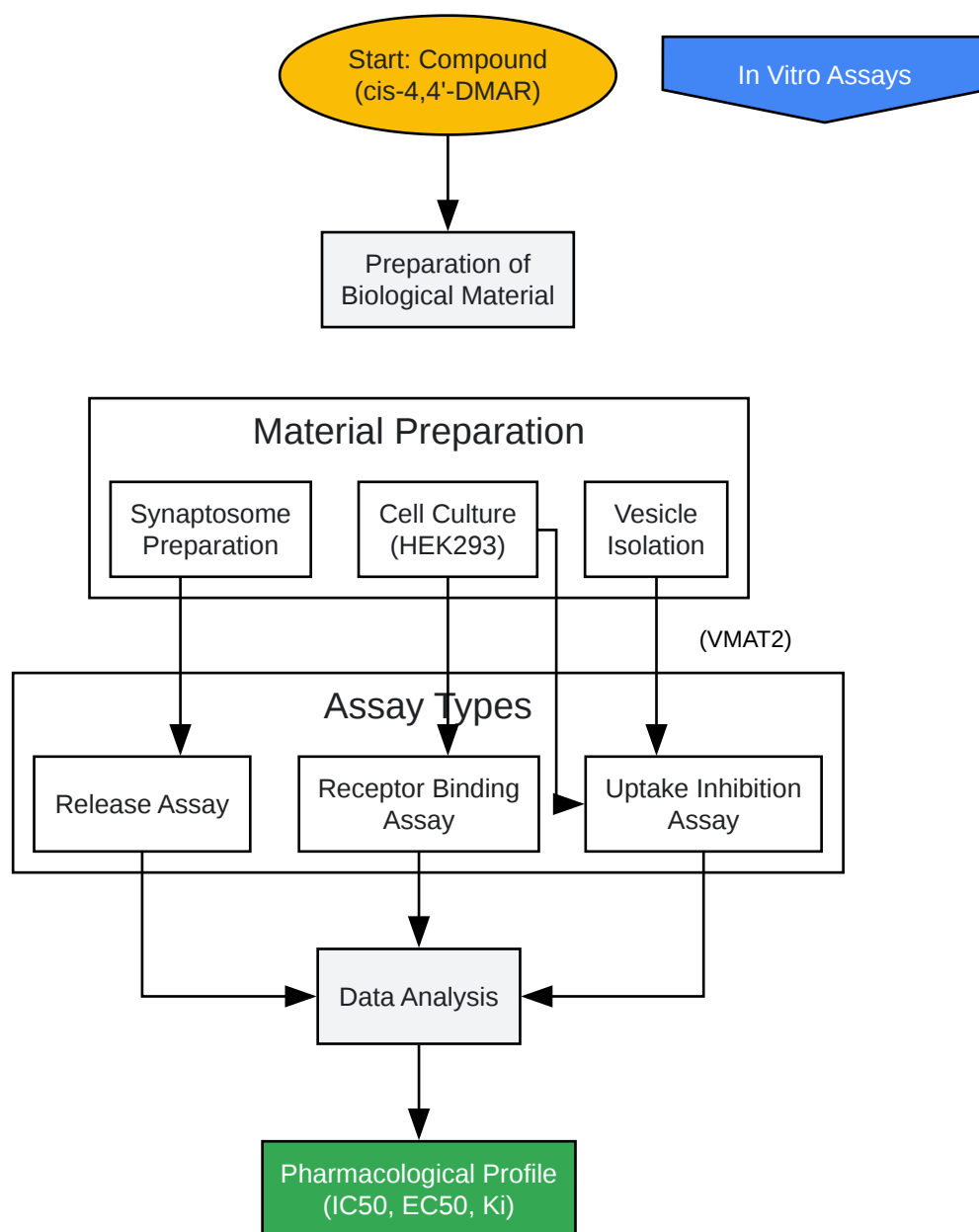
Proposed Mechanism of Action of cis-4,4'-DMAR



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Caption: Proposed mechanism of action of cis-4,4'-DMAR.

Experimental Workflow for In Vitro Pharmacological Profiling



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Caption: Experimental workflow for in vitro profiling.

Conclusion

The in vitro pharmacological data clearly indicate that cis-4,4'-DMAR is a potent, non-selective monoamine releasing agent that interacts with DAT, NET, SERT, and VMAT2.^{[1][2][3]} Its high potency, particularly at the serotonin transporter, is a distinguishing feature compared to some other psychostimulants and likely contributes to its significant toxicity, including the risk of

serotonin syndrome.[1][3] The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the pharmacology and toxicology of cis-4,4'-DMAR and for the development of analytical methods for its detection. The provided visualizations offer a simplified yet comprehensive overview of its mechanism of action and the scientific process of its characterization.

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